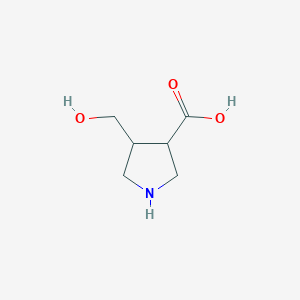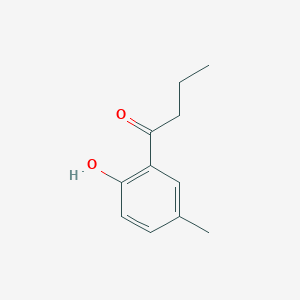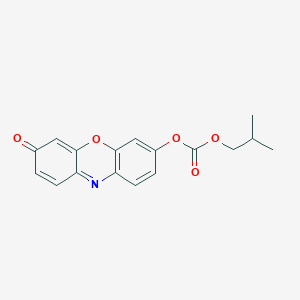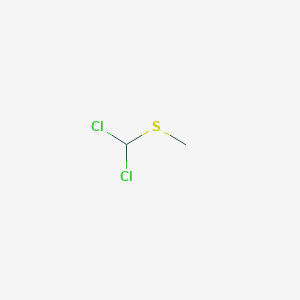![molecular formula C15H10O6 B1623161 2-[(3,4-Dihydroxyphenyl)methylidene]-4,6-dihydroxy-3-benzofuranone CAS No. 480-70-6](/img/structure/B1623161.png)
2-[(3,4-Dihydroxyphenyl)methylidene]-4,6-dihydroxy-3-benzofuranone
説明
(2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one, also known as resveratrol, is a natural polyphenol found in various plants, including grapes, berries, and peanuts. Resveratrol has gained significant attention due to its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.
科学的研究の応用
Affinity for Estrogen Receptors
One of the notable applications of compounds similar to (2E)-2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one is their interaction with estrogen receptors. A study on arylobenzofurans from Onobrychis ebenoides found that compounds structurally related to the one showed binding affinity for estrogen receptors, indicating potential for research in hormonal regulation or therapeutic applications in conditions related to estrogen receptors (Halabalaki et al., 2000).
Antioxidative Properties
Another area of research interest is the antioxidative potential of benzofuran derivatives. The phytochemical investigation of Anaphalis lactea, for example, revealed new compounds with free-radical scavenging properties, including benzofuran derivatives, suggesting potential applications in combating oxidative stress (Ren et al., 2008).
Amyloid Aggregation Inhibition
Benzofuran derivatives have been studied for their potential role in inhibiting β-amyloid aggregation. A synthesis study of 2-(4-hydroxyphenyl)benzofurans explored their application as β-amyloid aggregation inhibitors, which could be significant in researching treatments for neurodegenerative diseases like Alzheimer's (Choi et al., 2004).
Synthesis and Structural Analysis
Significant research has been conducted on the synthesis and crystal structure of benzofuran derivatives. For instance, the study of 5-(4-Bromophenyl)-2-(3,4-methylenedioxyphenyl)-3-methylsulfanyl-1-benzofuran analyzed its crystal structure, providing insights into molecular geometry and interactions that are crucial for understanding the chemical behavior and potential applications of these compounds (Choi et al., 2009).
Anticancer Potential
Research into the cytotoxic effects of benzofuran derivatives on cancer cell lines has been conducted. This includes exploring their potential as cancer treatment agents, as seen in the study on cytotoxic neolignans from Daphniphyllum macropodum, which isolated compounds including benzofuran derivatives with significant antiproliferative activity (Ma et al., 2017).
Antimicrobial Activity
Benzofuran derivatives have been synthesized and tested for antimicrobial activity. A study on benzofuran barbitone and benzofuran thiobarbitone derivatives found that some compounds exhibited good antibacterial and antifungal activity, suggesting potential applications in developing new antimicrobial agents (Kenchappa et al., 2013).
特性
IUPAC Name |
2-[(3,4-dihydroxyphenyl)methylidene]-4,6-dihydroxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-8-5-11(19)14-12(6-8)21-13(15(14)20)4-7-1-2-9(17)10(18)3-7/h1-6,16-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEFUVAYFSOUEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(C=C(C=C3O2)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201159959 | |
| Record name | 2-[(3,4-Dihydroxyphenyl)methylene]-4,6-dihydroxy-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480-70-6 | |
| Record name | 2-[(3,4-Dihydroxyphenyl)methylene]-4,6-dihydroxy-3(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,4-Dihydroxyphenyl)methylene]-4,6-dihydroxy-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201159959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-[(4-Hydroxybenzoyl)amino]propanoic acid](/img/structure/B1623094.png)
![5-[(3-methylphenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B1623095.png)


![2,2 inverted exclamation marka-[1,2-Ethanediylbis[(E)-(nitrilomethylidyne)]] bis[4-(tert-butyl)-6-(1-piperidinylmethyl)phenol](/img/structure/B1623098.png)
![Bis((1H-benzo[d]imidazol-2-yl)methyl)amine](/img/structure/B1623099.png)